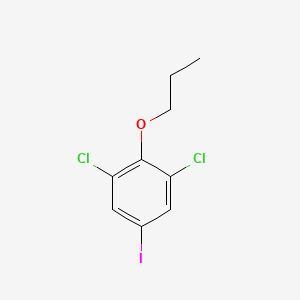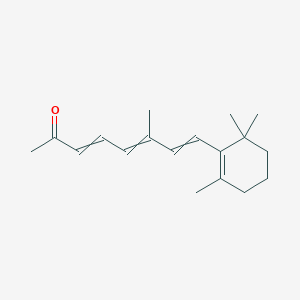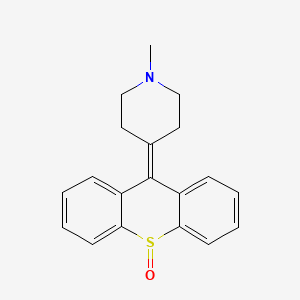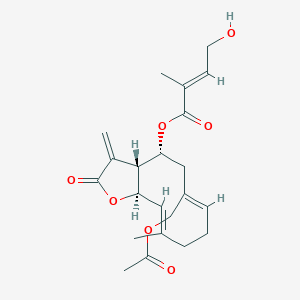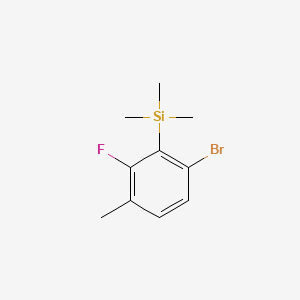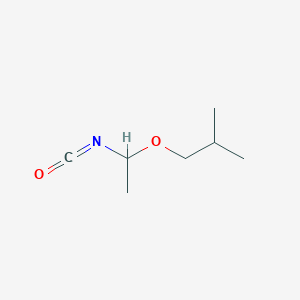
1-(1-Isocyanatoethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyanatoethoxy)-2-methylpropane is an organic compound with the molecular formula C7H13NO2. It is a derivative of propane and contains an isocyanate functional group, which is known for its reactivity and versatility in chemical synthesis . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Isocyanatoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(1-Isocyanatoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with itself or other compounds to form polymers, which are useful in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polymers.
Scientific Research Applications
1-(1-Isocyanatoethoxy)-2-methylpropane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Mechanism of Action
The mechanism of action of 1-(1-Isocyanatoethoxy)-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which are commonly found in various substrates and materials .
Comparison with Similar Compounds
1-(1-Isocyanatoethoxy)-2-methylpropane can be compared with other isocyanate-containing compounds such as:
1-(1-Isocyanatoethoxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
Phenyl isocyanate: Contains an aromatic ring, which affects its reactivity and applications.
Methyl isocyanate: A simpler compound with a single isocyanate group, known for its use in the production of pesticides.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
1117-38-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(1-isocyanatoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-10-7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChI Key |
OTDWIYSCJSVRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
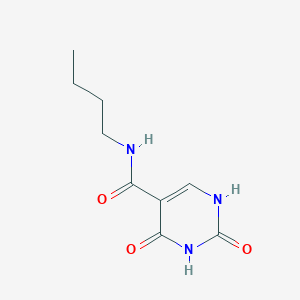
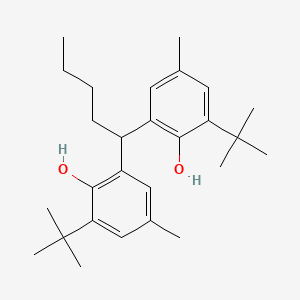
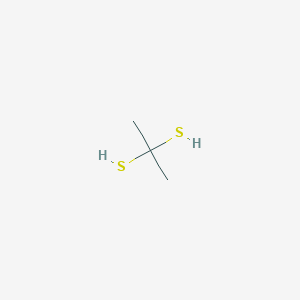
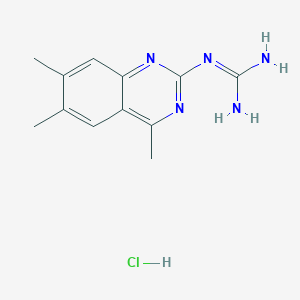
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)

![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
